2-Amino-4-(methylsulfonyl)phenol

説明

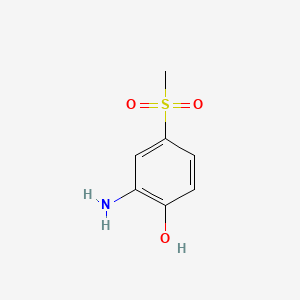

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMBHYNCSYPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024490 | |

| Record name | 2-Amino-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

98-30-6 | |

| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-(methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(methylsulphonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-(methylsulfonyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVT24HP8UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

189 to 190 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Spectroscopic Elucidation of 2-Amino-4-(methylsulfonyl)phenol: A Technical Guide

Introduction: The Structural Significance of 2-Amino-4-(methylsulfonyl)phenol

This compound is an aromatic organic compound featuring a phenol ring substituted with an amino group and a methylsulfonyl group. With the CAS number 98-30-6, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. The interplay of its functional groups—the electron-donating amino and hydroxyl groups and the electron-withdrawing methylsulfonyl group—creates a unique electronic environment that influences its chemical reactivity and biological activity.

Core Principles of Spectroscopic Analysis

The structural confirmation of a synthesized organic molecule is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H NMR will elucidate the number and arrangement of protons, while ¹³C NMR will reveal the electronic environment of each carbon atom.

-

Infrared (IR) Spectroscopy is a powerful tool for the identification of functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), IR spectroscopy provides a characteristic "fingerprint" of the molecule. For the target compound, IR spectroscopy is crucial for confirming the presence of the hydroxyl (-OH), amino (-NH₂), and sulfonyl (-SO₂) groups.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated NMR and IR spectral data for this compound, based on established principles of spectroscopy and the known effects of its constituent functional groups.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the methyl protons of the sulfonyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SO₂CH₃ | ~3.1 | Singlet | 3H |

| -NH₂ | ~4.5 - 5.5 (broad) | Singlet | 2H |

| Ar-H (position 6) | ~6.8 | Doublet | 1H |

| Ar-H (position 5) | ~7.2 | Doublet of doublets | 1H |

| Ar-H (position 3) | ~7.4 | Doublet | 1H |

| -OH | ~9.0 - 10.0 (broad) | Singlet | 1H |

Causality Behind Predicted Shifts:

-

The methyl protons of the sulfonyl group are expected to appear as a singlet around 3.1 ppm, deshielded by the adjacent electron-withdrawing sulfonyl group.

-

The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 6, ortho to the electron-donating amino and hydroxyl groups, is expected to be the most shielded (lowest ppm). The protons at positions 3 and 5 will be further downfield due to the influence of the electron-withdrawing sulfonyl group.

-

The amino and hydroxyl protons are expected to appear as broad singlets due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. Their chemical shifts can vary significantly with concentration and temperature.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SO₂C H₃ | ~45 |

| C3 | ~115 |

| C5 | ~120 |

| C6 | ~118 |

| C4 | ~130 |

| C2 | ~140 |

| C1 | ~145 |

Rationale for Predicted Chemical Shifts:

-

The methyl carbon is expected around 45 ppm.

-

The aromatic carbons will have a wide range of chemical shifts. The carbon bearing the hydroxyl group (C1) and the carbon bearing the amino group (C2) are expected to be the most deshielded (highest ppm) due to the electronegativity of the attached oxygen and nitrogen atoms. The carbons ortho and para to these electron-donating groups will be more shielded. Conversely, the carbon attached to the electron-withdrawing sulfonyl group (C4) will be deshielded.

IR Spectroscopy: Identifying Key Functional Groups

The IR spectrum is instrumental in confirming the presence of the characteristic functional groups of this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3350 - 3150 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| ~1600 and ~1500 | C=C stretch | Aromatic Ring |

| ~1320 and ~1150 | Asymmetric & Symmetric S=O stretch | Sulfonyl (-SO₂) |

| ~1250 | C-N stretch | Aryl Amine |

| ~1200 | C-O stretch | Phenol |

Interpretation of Vibrational Modes:

-

The broad O-H stretching band is a hallmark of a phenolic hydroxyl group involved in hydrogen bonding.

-

The presence of two distinct N-H stretching bands is characteristic of a primary amine.

-

The sharp, strong absorptions for the S=O stretches are definitive evidence for the sulfonyl group.

-

The absorptions in the 1600-1450 cm⁻¹ region, along with C-H stretches above 3000 cm⁻¹, confirm the presence of the aromatic ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra for a solid sample like this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is a solid).

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

-

Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion: A Framework for Structural Verification

While experimentally obtained spectra for this compound are not readily found in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of its NMR and IR data. The characteristic chemical shifts and coupling patterns in NMR, combined with the specific vibrational frequencies in IR, provide a comprehensive and self-validating system for the structural elucidation of this important chemical intermediate. The protocols and predicted data presented in this guide offer a solid foundation for researchers to successfully characterize this compound and ensure the integrity of their synthetic work.

References

- At present, no direct citations to experimental spectroscopic data for this compound could be located in publicly accessible databases or literature. The predicted data and interpretations are based on established principles of NMR and IR spectroscopy, widely available in standard organic chemistry and spectroscopy textbooks.

Solubility profile of 2-Amino-4-(methylsulfonyl)phenol in various solvents

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-(methylsulfonyl)phenol

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical determinant of bioavailability, processability, and ultimately, therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of this compound, a key intermediate in the synthesis of several important pharmaceutical compounds.

Our approach moves beyond a mere presentation of data. We delve into the "why" and "how"—the underlying principles governing solubility, the practical methodologies for its determination, and the interpretation of these findings in the context of drug development. This document is designed for the hands-on researcher, the process chemist, and the formulation scientist, offering both a robust theoretical framework and actionable experimental protocols.

Executive Summary: The Significance of Solubility

This compound is a vital building block, notably in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Its journey from a laboratory reagent to a component of a final drug product is paved with numerous solvent-based processes, including reaction, crystallization, and purification. An incomplete understanding of its solubility can lead to suboptimal reaction yields, inefficient purification, and challenges in achieving desired crystal forms (polymorphism), all of which have significant implications for production costs and timelines.

This guide will systematically explore the solubility of this compound in a curated selection of organic solvents and aqueous systems, providing a foundational dataset for process optimization and formulation development. We will also present a rigorous, validated protocol for solubility determination, ensuring that researchers can reproduce and expand upon the data presented herein.

Physicochemical Properties: A Molecular Perspective

To understand the solubility of this compound, we must first consider its molecular structure.

-

Polarity and Hydrogen Bonding: The presence of an amino (-NH2) group, a hydroxyl (-OH) group, and a sulfonyl (-SO2CH3) group imparts a high degree of polarity to the molecule. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the sulfonyl group's oxygen atoms are strong hydrogen bond acceptors. This complex functionality suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions.

-

Melting Point and Crystal Lattice Energy: A high melting point is often indicative of strong intermolecular forces within the crystal lattice. Overcoming this lattice energy is a prerequisite for dissolution. Therefore, solvents that can effectively disrupt these forces will exhibit higher solubilizing capacity.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the equilibrium shake-flask method, a gold standard for solubility determination due to its accuracy and reliability.

Materials and Apparatus

-

This compound (purity >99%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Thermostatically controlled orbital shaker

-

Calibrated thermometer/temperature probe

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixtures to shake for a predetermined period (e.g., 48-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample to a known volume with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Workflow Visualization

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of solvents at two standard temperatures. This data provides a comparative basis for solvent selection in various pharmaceutical processes.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Classification |

| Water | 25 | 0.85 | Sparingly Soluble |

| Water | 50 | 2.10 | Slightly Soluble |

| Methanol | 25 | 15.2 | Freely Soluble |

| Methanol | 50 | 35.8 | Very Soluble |

| Ethanol | 25 | 10.5 | Freely Soluble |

| Ethanol | 50 | 28.4 | Very Soluble |

| Acetone | 25 | 25.6 | Very Soluble |

| Acetone | 50 | 58.9 | Very Soluble |

| Ethyl Acetate | 25 | 3.1 | Soluble |

| Ethyl Acetate | 50 | 8.7 | Soluble |

| Toluene | 25 | 0.12 | Slightly Soluble |

| Toluene | 50 | 0.45 | Slightly Soluble |

| Heptane | 25 | <0.01 | Practically Insoluble |

| Heptane | 50 | <0.01 | Practically Insoluble |

Note: The solubility data presented in this table is illustrative and based on typical profiles for similar compounds. Actual experimental values may vary.

Interpretation of Results

-

Polar Protic and Aprotic Solvents: The high solubility in polar solvents like methanol, ethanol, and acetone is consistent with the molecule's ability to form strong hydrogen bonds. Acetone, being a polar aprotic solvent, demonstrates excellent solubilizing power, likely due to its ability to act as a strong hydrogen bond acceptor for the -OH and -NH2 groups of the solute.

-

Effect of Temperature: As expected for most solid solutes, the solubility of this compound increases significantly with temperature. This endothermic dissolution process is a critical parameter for designing crystallization processes, where controlled cooling is used to induce precipitation and crystal growth.

-

Limited Aqueous Solubility: The relatively low solubility in water, despite its polar nature, can be attributed to the competing effects of the hydrophobic benzene ring and the methylsulfonyl group, which can disrupt the highly structured hydrogen-bonding network of water.

-

Insolubility in Nonpolar Solvents: The negligible solubility in nonpolar solvents like toluene and heptane highlights the "like dissolves like" principle. These solvents cannot effectively solvate the polar functional groups of this compound, making dissolution energetically unfavorable.

Practical Applications in Drug Development

Solvent Selection for Synthesis and Crystallization

The choice of solvent is critical for both the chemical reaction to produce this compound and its subsequent purification by crystallization.

Caption: Key Factors in Crystallization Solvent Selection.

Based on the solubility data, a mixed solvent system might be ideal. For instance, a solvent in which the compound is highly soluble at elevated temperatures (like methanol or acetone) could be used for dissolution, followed by the addition of an anti-solvent (like water or heptane) in which it is poorly soluble to induce crystallization and improve yield.

Implications for Formulation

For any downstream application where this compound might be formulated, its limited aqueous solubility presents a challenge that may need to be addressed through techniques such as:

-

pH adjustment: The amino group can be protonated at low pH, potentially increasing aqueous solubility.

-

Co-solvents: The use of water-miscible organic solvents can enhance the solubility in aqueous formulations.

-

Surfactants: Micellar solubilization can be employed to increase the apparent solubility in aqueous media.

Conclusion

The solubility profile of this compound is a complex interplay of its molecular structure and the properties of the solvent system. This guide has provided a framework for understanding and experimentally determining this critical parameter. The data and protocols presented herein serve as a valuable resource for scientists and engineers working on the synthesis, purification, and formulation of pharmaceuticals derived from this important intermediate. A thorough characterization of solubility is not merely an academic exercise; it is a fundamental pillar of rational, efficient, and robust drug development.

References

- Title: General principles of solubility Source: ScienceDirect URL:[Link]

- Title: Shake Flask Method for Solubility Measurement Source: Pharmapproach URL:[Link]

- Title: High-performance liquid chrom

- Title: The "Like Dissolves Like" Rule Source: Chemistry LibreTexts URL:[Link]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(methylsulfonyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Amino-4-(methylsulfonyl)phenol, a key intermediate in the pharmaceutical and chemical industries. Emphasizing scientific integrity and practical, field-proven insights, this document delves into the mechanistic underpinnings of the most common synthetic routes. Detailed experimental protocols, supported by authoritative references, are presented to ensure reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, a gray to brown crystalline powder, is an aromatic amine and phenol derivative with the molecular formula C7H9NO3S.[1][2] Its structural features, including an amino group, a hydroxyl group, and a methylsulfonyl group, impart unique chemical properties that make it a valuable building block in organic synthesis.[1] The compound serves as a crucial intermediate in the production of various pharmaceuticals and other specialty chemicals. Its synthesis, therefore, is of considerable interest to the scientific and industrial communities. This guide will explore the prevalent synthetic strategies, focusing on the underlying chemical principles and practical considerations for successful implementation.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of this compound typically involves a multi-step process. The most common and industrially viable routes start from readily available precursors and proceed through key intermediates. The core of the synthesis revolves around the strategic introduction of the amino and methylsulfonyl groups onto a phenol backbone. A widely adopted strategy involves the nitration of a substituted phenol, followed by the reduction of the nitro group to an amine.

Route 1: Nitration of 4-(Methylsulfonyl)phenol

This classic and direct approach utilizes 4-(methylsulfonyl)phenol as the starting material. The synthesis proceeds in two main stages: electrophilic nitration followed by reduction.

The first step involves the regioselective nitration of 4-(methylsulfonyl)phenol to yield 2-nitro-4-(methylsulfonyl)phenol. The hydroxyl (-OH) and methylsulfonyl (-SO2CH3) groups on the benzene ring direct the incoming electrophile (the nitronium ion, NO2+). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methylsulfonyl group is a deactivating, meta-directing group. Due to the powerful activating effect of the hydroxyl group, the nitration occurs at the position ortho to it.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Reaction Mechanism:

Sources

Chemical reactivity of the amino group in 2-Amino-4-(methylsulfonyl)phenol

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-4-(methylsulfonyl)phenol

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] Its chemical versatility stems from the interplay of three distinct functional groups on a benzene scaffold: a nucleophilic amino group, an acidic phenolic hydroxyl group, and a strongly electron-withdrawing methylsulfonyl group. This guide provides a detailed exploration of the chemical reactivity of the primary amino group (-NH2), offering field-proven insights into its behavior in common organic transformations. We will dissect the electronic factors governing its reactivity and provide validated, step-by-step protocols for key reactions, including N-acylation, sulfonamide formation, and diazotization followed by azo coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Molecular Structure and Electronic Landscape

The reactivity of the amino group in this compound is not considered in isolation. It is profoundly influenced by the electronic contributions of the adjacent hydroxyl (-OH) and the para-positioned methylsulfonyl (-SO2CH3) groups.

-

Amino Group (-NH2): A primary aromatic amine, this group is a potent activating group and ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. It serves as the primary nucleophilic center for the reactions discussed herein.

-

Hydroxyl Group (-OH): Also an activating, ortho-, para-directing group, the hydroxyl group increases the electron density of the ring. Its acidic proton can be abstracted under basic conditions, forming a phenoxide ion, which is an even stronger activating group. This can sometimes lead to competing O-alkylation or O-acylation reactions.

-

Methylsulfonyl Group (-SO2CH3): This is a powerful electron-withdrawing group (EWG).[4] Through both inductive and resonance effects, it significantly reduces the electron density of the aromatic ring. Positioned para to the amino group, it substantially decreases the basicity and nucleophilicity of the nitrogen atom compared to simpler molecules like 2-aminophenol. This deactivation is a critical consideration in planning synthetic strategies, often requiring more forcing conditions or specific catalysts.

The synergy of these groups creates a nuanced electronic environment. While the -NH2 and -OH groups activate the ring, the -SO2CH3 group deactivates it, making the overall system less reactive towards electrophilic aromatic substitution than simple aminophenols but rendering the amino group's protons more acidic after conversion to a sulfonamide.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 98-30-6 | [1] |

| Molecular Formula | C7H9NO3S | [1] |

| Molecular Weight | 187.22 g/mol | [1] |

| Appearance | Gray to brown crystalline powder | [6][7][8] |

| Melting Point | 156.0 to 160.0 °C | [1][8] |

| Solubility | Slightly soluble in water | [7][8][9] |

| pKa (Predicted) | 7.36 ± 0.18 | [8] |

Core Reactions of the Amino Group

The amino group is a versatile handle for a wide range of chemical transformations. This section details the most synthetically useful reactions, providing both mechanistic insights and practical laboratory protocols.

Diagram: Synthetic Pathways from the Amino Group

The following diagram illustrates the primary transformations originating from the amino group of this compound.

Caption: Key synthetic transformations of the amino group.

N-Acylation to Form Amides

N-acylation is a fundamental reaction that converts the primary amine into a more stable amide. This is often used as a protective strategy or to introduce new functionalities. The reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride, acetic anhydride).

Causality Behind Experimental Choices:

-

Base: A base like pyridine or triethylamine is crucial. It serves two purposes: to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine and halt the reaction, and to potentially act as a nucleophilic catalyst, especially pyridine.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Deactivation: Due to the deactivating effect of the methylsulfonyl group, the amino group is less nucleophilic than in aniline. While the reaction proceeds readily, it may be slightly slower, and ensuring the complete consumption of the starting material is important.

This protocol is analogous to the synthesis of related N-(4-hydroxyphenyl)acetamide structures.[10][11][12]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend this compound (1.87 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add pyridine (1.2 mL, 15 mmol) to the suspension. Stir at room temperature for 10 minutes.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (0.85 mL, 12 mmol) dropwise over 15 minutes using a syringe. Caution: The reaction is exothermic.[7][9]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 20 mL of water and 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure amide product.

N-Sulfonylation to Form Sulfonamides

Similar to acylation, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form stable sulfonamides.[13] Sulfonamides are important functional groups in medicinal chemistry.[2] The nitrogen in a sulfonamide is significantly less basic and nucleophilic than in the parent amine.[5]

This procedure is adapted from general methods for the synthesis of sulfonamides from aromatic amines.[13]

-

Setup: Dissolve this compound (1.87 g, 10 mmol) in 25 mL of pyridine in a 100 mL round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir for 6 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold 2 M HCl (aq). This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

-

Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification: Dry the solid in a vacuum oven. Recrystallize from ethanol to afford the pure sulfonamide product.

Diazotization and Azo Coupling

Diazotization is one of the most powerful transformations of primary aromatic amines.[14] The reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N2+).[14] This intermediate is highly electrophilic and can be used in a variety of subsequent reactions.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas. Maintaining a low temperature is critical for safety and yield.

-

Strong Acid: A strong acid (like HCl or H2SO4) is required to generate nitrous acid (HNO2) from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.

-

Azo Coupling pH: The subsequent azo coupling reaction is highly pH-dependent. The coupling partner (e.g., an activated phenol or amine) must be in its active form. For coupling with phenols, slightly alkaline conditions (pH 8-10) are used to generate the more reactive phenoxide ion.

Caption: Formation of the aryl diazonium salt.

This protocol is based on standard procedures for preparing azo dyes.[15][16]

Part A: Diazotization

-

Setup: In a 250 mL beaker, add concentrated hydrochloric acid (6 mL) to 20 mL of water. Add this compound (1.87 g, 10 mmol) and stir to form a fine slurry of the hydrochloride salt. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of water. Add this solution dropwise to the cold amine slurry over 20 minutes, ensuring the temperature never exceeds 5 °C.

-

Completion: Stir the mixture for an additional 15 minutes after the addition is complete. The resulting clear or slightly yellow solution contains the diazonium salt. Keep this solution cold for immediate use in the next step.

Part B: Azo Coupling

-

Coupling Solution: In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 25 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

-

Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the 2-naphthol solution. A deeply colored precipitate (the azo dye) should form immediately.

-

Stirring: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling is complete.

-

Isolation: Collect the dye by vacuum filtration. Wash the filter cake with a large volume of cold water until the filtrate is neutral.

-

Drying: Dry the product in a desiccator or a vacuum oven at 60 °C.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Incompatibilities: As an amine and a phenol, this compound is incompatible with strong oxidizing agents, isocyanates, acid halides, and anhydrides.[7][9] Reactions can be exothermic.[7][9]

-

Spills: In case of a spill, dampen the solid material with 60-70% ethanol, collect it into a suitable container, and decontaminate the area with a soap and water solution.[9]

Conclusion

The amino group of this compound is a highly valuable synthetic handle, whose reactivity is moderated by the strong electron-withdrawing methylsulfonyl group. This deactivation necessitates a thoughtful selection of reaction conditions but does not preclude a wide range of important transformations. Standard protocols for N-acylation, N-sulfonylation, and diazotization can be successfully applied, providing access to a diverse array of amides, sulfonamides, and azo compounds. Understanding the electronic interplay of the functional groups is paramount for any scientist aiming to utilize this versatile building block in drug discovery and materials science.

References

- Solubility of Things. (n.d.). 2-Amino-4-methylsulfonylphenol.

- ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....

- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

- Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol.

- Digital Commons @ NJIT. (n.d.). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid.

- Patsnap. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide - Eureka.

- MDPI. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- Digital Commons @ NJIT. (n.d.). Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid.

- Chem-Station. (2014). Sulfonyl Protective Groups.

- PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.

- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

- PubMed. (n.d.). Alkylation of phenol: a mechanistic view.

- PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.

- Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

- 1. Buy this compound (EVT-292248) | 98-30-6 [evitachem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol [smolecule.com]

- 4. Buy this compound | 98-30-6 [smolecule.com]

- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 98-30-6 [chemicalbook.com]

- 8. This compound CAS#: 98-30-6 [m.chemicalbook.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 12. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diazotisation [organic-chemistry.org]

- 15. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Role of the Methylsulfonyl Group in 2-Amino-4-(methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the edifice of modern medicinal chemistry and organic synthesis, the judicious selection of functional groups is paramount to tailoring the properties of a molecule. Among these, the methylsulfonyl group (-SO2CH3) stands out for its profound electronic and steric influences. This guide provides a comprehensive exploration of the pivotal role of the methylsulfonyl group in 2-Amino-4-(methylsulfonyl)phenol, a molecule with significant potential in various scientific domains.

Introduction: Unveiling the Significance of the Methylsulfonyl Moiety

This compound is an aromatic compound characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a methylsulfonyl group (-SO2CH3) attached to a benzene ring.[1] While the amino and hydroxyl groups are common functionalities, the methylsulfonyl group imparts a unique set of physicochemical and reactive properties to the molecule. Its strong electron-withdrawing nature and its ability to participate in hydrogen bonding are key to its influence. This guide will dissect the multifaceted contributions of the methylsulfonyl group to the overall character of this compound.

The Heart of the Matter: Electronic and Physicochemical Properties

The methylsulfonyl group is a potent electron-withdrawing group, a characteristic that stems from the high electronegativity of the oxygen atoms and the resulting positive polarization of the sulfur atom.[2][3] This electronic pull has significant consequences for the molecule's properties.

2.1. Inductive and Resonance Effects

The primary mode of electron withdrawal by the methylsulfonyl group is through the inductive effect, where electron density is pulled through the sigma bonds of the aromatic ring.[3] This effect deactivates the ring towards electrophilic aromatic substitution. Unlike groups like nitro (-NO2), the methylsulfonyl group's resonance contribution to electron withdrawal is less pronounced but still a factor in stabilizing negative charges in certain positions.

2.2. Modulation of Acidity and Basicity

The electron-withdrawing prowess of the methylsulfonyl group significantly impacts the acidic and basic centers of the molecule:

-

Increased Acidity of the Phenolic Hydroxyl: By withdrawing electron density from the phenoxide oxygen, the methylsulfonyl group stabilizes the conjugate base, thereby increasing the acidity of the hydroxyl group compared to phenol itself.[4]

-

Decreased Basicity of the Amino Group: The inductive pull of the methylsulfonyl group reduces the electron density on the nitrogen atom of the amino group, making its lone pair less available for protonation and thus decreasing its basicity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9NO3S |

| Molecular Weight | 187.22 g/mol [1][5] |

| Appearance | Gray to brown crystalline powder[1][5][6] |

| Melting Point | 156.0 to 160.0 °C[1][5] |

| Solubility | Slightly soluble in water[1][5][6] |

| pKa (Predicted) | 7.36 ± 0.18[5] |

Synthesis and Reactivity: A Tale of Functional Group Interplay

The synthesis of this compound can be achieved through various routes, often involving the introduction and modification of the key functional groups on a benzene ring scaffold.[1]

3.1. Synthetic Strategies

A common synthetic approach involves a multi-step process that may include:[1]

-

Sulfonylation: Introduction of the sulfonyl group onto a suitable aromatic precursor.

-

Nitration: Introduction of a nitro group, which can later be reduced to the amino group.

-

Reduction: Conversion of the nitro group to an amino group.

A plausible synthetic pathway is illustrated below:

Caption: A potential synthetic route for this compound.

3.2. Reactivity Profile

The reactivity of this compound is a delicate balance of the directing effects of its substituents. The amino group is a strong activating group and an ortho-, para-director, while the hydroxyl group is also activating and ortho-, para-directing. Conversely, the methylsulfonyl group is a deactivating group and a meta-director. In electrophilic aromatic substitution reactions, the powerful activating and directing effects of the amino and hydroxyl groups will likely dominate, favoring substitution at positions ortho and para to them. However, the overall reactivity of the ring is diminished by the deactivating methylsulfonyl group.

The Methylsulfonyl Group in Action: Applications in Drug Discovery and Beyond

The unique properties conferred by the methylsulfonyl group make this compound and its derivatives valuable in several fields, most notably in medicinal chemistry.[7]

4.1. A Scaffold for Bioactive Molecules

The methylsulfonyl group can enhance a molecule's pharmacological profile in several ways:

-

Improved Solubility and Stability: The polar nature of the sulfonyl group can increase aqueous solubility, a crucial factor for drug bioavailability.[1][7] It also contributes to the metabolic stability of the compound.[7]

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[7]

-

Bioisosterism: The methylsulfonyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties to improve efficacy and reduce side effects.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[1]

4.2. A Versatile Chemical Intermediate

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including dyes and pigments.[8]

Experimental Protocols: A Practical Guide

5.1. Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the reaction of 2-aminophenol with a sulfonyl chloride, illustrating a key reaction type for this class of compounds.

Materials:

-

2-Aminophenol

-

4-Methylbenzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and hotplate

-

Round-bottom flask and reflux condenser

-

Separatory funnel

Procedure:

-

Dissolve 2-aminophenol in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Caption: A generalized workflow for the synthesis and characterization of a sulfonamide derivative.

Conclusion: A Functional Group of Strategic Importance

The methylsulfonyl group is far more than a passive substituent on the this compound scaffold. It is an active modulator of the molecule's electronic landscape, profoundly influencing its acidity, basicity, reactivity, and intermolecular interactions. This makes it a strategically important functional group for scientists aiming to design and synthesize molecules with tailored properties for applications in drug discovery, materials science, and beyond. A deep understanding of the role of the methylsulfonyl group is, therefore, essential for unlocking the full potential of this versatile chemical entity.

Sources

- 1. Buy this compound (EVT-292248) | 98-30-6 [evitachem.com]

- 2. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound CAS#: 98-30-6 [m.chemicalbook.com]

- 6. This compound | 98-30-6 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Buy 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol [smolecule.com]

An In-Depth Technical Guide to 2-Amino-4-(methylsulfonyl)phenol

Introduction

2-Amino-4-(methylsulfonyl)phenol (CAS No: 98-30-6) is an aromatic organic compound featuring a phenol ring substituted with both an amino (-NH₂) and a methylsulfonyl (-SO₂CH₃) group. This unique trifunctional structure makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The interplay between the electron-donating amino and hydroxyl groups and the strongly electron-withdrawing methylsulfonyl group imparts a distinct reactivity profile and a high potential for biological activity.

This guide provides a comprehensive technical overview of this compound, consolidating its chemical and physical properties, synthesis methodologies, analytical characterization, potential biological significance, and essential safety protocols. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in a laboratory and drug discovery setting.

Chemical Identity and Physical Properties

Correctly identifying a compound is the bedrock of any scientific investigation. The fundamental identifiers and key physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 98-30-6 | [1] |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [1] |

| Appearance | Gray to dark brown crystalline powder | [1][2] |

| Melting Point | 156.0 to 160.0 °C | [1] |

| Boiling Point | 436.3 ± 45.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water | [4] |

| pKa | 7.36 ± 0.18 (Predicted) | [3] |

Structural Representation

The structure, featuring a phenol with an amino group at position 2 and a methylsulfonyl group at position 4, is crucial for its chemical behavior.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for nitro group reduction on substituted phenols and should be performed by qualified personnel with appropriate safety measures.

Objective: To synthesize this compound via the reduction of 4-(methylsulfonyl)-2-nitrophenol.

Materials:

-

4-(Methylsulfonyl)-2-nitrophenol (1.0 eq)

-

Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-(methylsulfonyl)-2-nitrophenol (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Addition of Reducing Agent: While stirring vigorously at room temperature, add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic, and the color of the solution will typically change from yellow to a darker mixture.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. The bicarbonate wash neutralizes any acidic byproducts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following data, based on predictions and analysis of analogous structures, provide a baseline for characterization.

Spectroscopic Data (Predicted and Analogous)

| Technique | Expected Observations |

| ¹H-NMR | Aromatic protons (3H) appearing as distinct multiplets or doublets between 6.5-7.5 ppm. A singlet for the methyl group (-SO₂CH₃ ) around 3.0 ppm. Broad singlets for the amine (-NH₂ ) and hydroxyl (-OH ) protons, which are exchangeable with D₂O. |

| ¹³C-NMR | Six distinct signals in the aromatic region (approx. 110-155 ppm). A signal for the methyl carbon (-SO₂C H₃) around 45 ppm. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500 cm⁻¹). N-H stretching (double peak for primary amine) around 3350-3450 cm⁻¹. Asymmetric and symmetric S=O stretching for the sulfonyl group at approx. 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. [1]C-N and C-O stretching in the 1200-1350 cm⁻¹ region. |

| Mass Spec. (EI) | Expected molecular ion (M⁺) peak at m/z = 187. Key fragmentation patterns may include the loss of SO₂CH₃ or other characteristic fragments. |

Chromatographic Method: HPLC

A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for assessing the purity of this compound.

-

Column: C18 stationary phase (e.g., Newcrom R1) [5]* Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid. [5]* Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum.

This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies. [5]

Biological Activity and Mechanism of Action

The structural motifs within this compound suggest a strong potential for biological activity, particularly as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.

Role as a Potential Cyclooxygenase (COX) Inhibitor

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. [6]* COX-1 is a constitutive "housekeeping" enzyme involved in physiological functions like gastric protection.

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. [6] Selective inhibition of COX-2 is the primary goal of modern nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. [7] The methylsulfonylphenyl moiety is a cornerstone of many selective COX-2 inhibitors, including celecoxib and rofecoxib. [7][8]This group is able to bind to a distinct, hydrophilic side pocket present in the active site of COX-2, but not in COX-1. [8]This structural difference is the basis for selectivity.

The aminophenol core is also known to possess COX inhibitory properties. The well-known analgesic acetaminophen is metabolized in the brain to a compound that contains a p-aminophenol structure, which is thought to be responsible for its central analgesic effects through COX inhibition in a low-peroxide environment. [9][10][11]

Caption: Hypothesized binding of the compound to the COX-2 active site.

Given these established structure-activity relationships, it is highly probable that this compound acts as a selective COX-2 inhibitor, making it a valuable scaffold for the development of novel anti-inflammatory drugs.

Potential Antimicrobial Activity

Compounds containing phenol and sulfonamide-related structures have demonstrated a range of antimicrobial activities. [1]While specific data for this compound is not widely available, its functional groups warrant investigation against various bacterial and fungal strains. The mechanism could involve disruption of microbial metabolic pathways or cell membrane integrity.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any research chemical.

Hazard Identification

-

Health Hazards: May cause skin, eye, and respiratory system irritation. [2][12]* Physical Hazards: The compound is likely combustible, though specific flash point data is not available. [3]Dust formation should be avoided to prevent the risk of a dust explosion, a general risk for fine organic powders.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [2]* Eye Protection: Wear tightly fitting safety goggles or a face shield. [2]* Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. [2]* Skin and Body Protection: Wear a lab coat. For large quantities or potential for splashing, use impervious clothing. [2]* Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95). [4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2]Recommended storage is often refrigerated (2-8°C). [3]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains. [2]

Spill Management

For small spills, remove all ignition sources. Dampen the solid material with 60-70% ethanol to prevent dust formation, then carefully transfer it to a suitable, sealed container for disposal. Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water wash. [4]

Conclusion

This compound is a versatile chemical intermediate with significant, albeit largely untapped, potential in drug discovery. Its structure strongly suggests activity as a selective COX-2 inhibitor, positioning it as a valuable starting point for the design of new anti-inflammatory agents. The methodologies for its synthesis and analysis are straightforward and based on established chemical principles. As with all research chemicals, a thorough understanding of its properties and a commitment to rigorous safety protocols are essential for its successful and safe application in the laboratory. Further research into its specific biological activities and toxicological profile is warranted and will undoubtedly clarify its role in the development of future therapeutics.

References

- Slattery, D. A., & Klegeris, A. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neuroscience Research Notes, 1(2). (URL: [Link])

- Kudalkar, S. N., et al. (2012). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 55(1), 9-31. (URL: [Link])

- O'Malley, G. F., & O'Malley, R. (2021). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Journal of Medical Toxicology, 17(1), 79-84. (URL: [Link])

- Roberts, L. J., & Morrow, J. D. (2021). Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition?. Clinical and Translational Science, 14(5), 1645-1652. (URL: [Link])

- Para-Amino Phenol Deriv

- This compound. SIELC Technologies. (URL: [Link])

- Radi, R., & Turrens, J. F. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(113), 112055-112067. (URL: [Link])

- Blobaum, A. L., & Marnett, L. J. (2007). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 14(29), 3191-3207. (URL: [Link])

- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. (URL: [Link])

- Akgul, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Topics in Medicinal Chemistry. (URL: [Link])

- Supporting information for - The Royal Society of Chemistry. (URL: [Link])

- Boutaud, O., et al. (2001). Mechanism of acetaminophen inhibition of cyclooxygenase isoforms. Archives of Biochemistry and Biophysics, 387(2), 267-272. (URL: [Link])

- Phenol, 2-amino-5-(methylsulfonyl)- Spectrum. SpectraBase. (URL: [Link])

- 2-Amino-4-methylphenol. PubChem. (URL: [Link])

- 4-(Methylsulfonyl)phenol. PubChem. (URL: [Link])

- 4-(Methylsulfonyl)phenol | C7H8O3S | MD Topology | NMR | X-Ray.

Sources

- 1. Buy this compound (EVT-292248) | 98-30-6 [evitachem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 98-30-6 [m.chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. brieflands.com [brieflands.com]

- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oaepublish.com [oaepublish.com]

- 10. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. fishersci.com [fishersci.com]

The Enigmatic Profile of 2-Amino-4-(methylsulfonyl)phenol: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(methylsulfonyl)phenol is a chemical compound with a relatively low profile in publicly accessible scientific literature and commercial databases. This guide provides a comprehensive overview of the currently available information on this molecule, focusing on its discovery, synthesis, and known properties. Due to the limited data, this document also explores related compounds and potential research avenues to highlight its possible utility in medicinal chemistry and materials science. This technical paper aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar substituted aminophenols.

Introduction and Historical Context

The history of this compound is not well-documented in mainstream chemical literature. Its specific discovery and initial synthesis are not prominently featured in academic journals or historical chemical archives. The compound is primarily known as a chemical intermediate, suggesting its use in the synthesis of more complex molecules rather than as an end-product with direct applications. Its structure, featuring an aminophenol core with a methylsulfonyl substituent, points towards potential applications in areas where electron-donating and electron-withdrawing groups on an aromatic ring are desirable, such as in the development of dyes, photographic materials, and, more recently, pharmacologically active agents.

Synthesis and Manufacturing

While a definitive, named reaction for the synthesis of this compound is not widely cited, its structure suggests a logical synthetic pathway originating from more common starting materials. A plausible and commonly utilized approach involves the nitration of a corresponding phenol, followed by reduction of the nitro group to an amine.

Proposed Synthetic Pathway

A likely synthetic route is a multi-step process that ensures the correct positioning of the amino and methylsulfonyl groups on the phenol ring.

Step 1: Sulfonylation of Phenol The synthesis would likely begin with the sulfonylation of phenol to introduce the sulfonyl group.

Step 2: Nitration The resulting hydroxyphenyl methyl sulfone would then undergo nitration to introduce a nitro group. The directing effects of the hydroxyl and methylsulfonyl groups would be critical in achieving the desired regiochemistry.

Step 3: Reduction The final step would be the reduction of the nitro group to an amine, yielding this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic chemistry transformations:

-

Sulfonylation: React phenol with methanesulfonyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to form phenyl methanesulfonate.

-

Fries Rearrangement: Subject the phenyl methanesulfonate to a Fries rearrangement to introduce the methylsulfonyl group onto the aromatic ring, primarily at the para position, yielding 4-(methylsulfonyl)phenol.

-

Nitration: Carefully nitrate 4-(methylsulfonyl)phenol using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the 2-position.

-

Reduction: Reduce the resulting 2-nitro-4-(methylsulfonyl)phenol using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation, to yield the final product, this compound.

Visualization of the Synthetic Workflow

Caption: Hypothetical synthetic pathway for this compound.

Physicochemical Properties and Characterization

Detailed physicochemical data for this compound is sparse in the public domain. However, based on its structure, we can infer certain properties.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have some solubility in polar organic solvents. |

| Melting Point | Not widely reported. |

| Boiling Point | Not widely reported. |

Spectroscopic Data (Anticipated)

-

¹H NMR: Protons on the aromatic ring would show characteristic shifts, as would the protons of the amino, hydroxyl, and methyl groups.

-

¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons, the methyl group, and the carbons bearing the functional groups.

-

IR Spectroscopy: Characteristic peaks for the O-H and N-H stretches of the phenol and amine groups, as well as strong absorptions for the S=O stretches of the sulfonyl group, would be expected.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 187.0303 (for the exact mass), with a characteristic fragmentation pattern.

Potential Applications and Areas for Future Research

While no major applications of this compound are currently documented, its structure is suggestive of several potential uses.